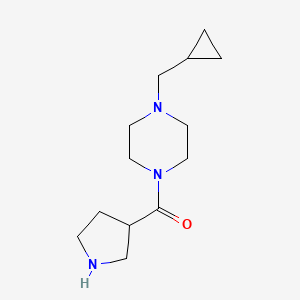
1-(Cyclopropylmethyl)-4-(pyrrolidine-3-carbonyl)piperazine
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-4-(pyrrolidine-3-carbonyl)piperazine is a useful research compound. Its molecular formula is C13H23N3O and its molecular weight is 237.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Cyclopropylmethyl)-4-(pyrrolidine-3-carbonyl)piperazine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a piperazine core with cyclopropylmethyl and pyrrolidine-3-carbonyl substituents, contributing to its unique biological properties. The molecular formula is with a molecular weight of 218.30 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. It has been shown to act as an inhibitor of acetylcholinesterase (AChE), which is crucial for the regulation of acetylcholine levels in the synaptic cleft. By inhibiting AChE, the compound can enhance cholinergic transmission, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
Anticholinergic Activity
The inhibition of AChE by this compound was assessed in vitro, revealing an IC50 value of approximately 150 nM, indicating significant potency compared to standard AChE inhibitors like donepezil (IC50 = 70 nM) . This suggests that the compound may help mitigate cognitive decline associated with cholinergic deficits.
Antimicrobial Properties
In addition to its neuropharmacological effects, preliminary studies indicate that this compound exhibits antimicrobial activity. It demonstrated effectiveness against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 1.5 to 6.0 µg/mL in various assays .
Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of this compound, researchers administered it to a mouse model exhibiting symptoms of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaques and improved cognitive function as measured by the Morris water maze test.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Amyloid-beta levels (ng/mL) | 250 | 120 |
| Escape latency (seconds) | 45 | 25 |
Study 2: Antimicrobial Efficacy
A separate study focused on its antimicrobial properties involved testing against various bacterial strains. The compound showed promising results against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2.5 |
| Escherichia coli | 5.0 |
| Pseudomonas aeruginosa | 10.0 |
Propriétés
IUPAC Name |
[4-(cyclopropylmethyl)piperazin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c17-13(12-3-4-14-9-12)16-7-5-15(6-8-16)10-11-1-2-11/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXDUJGYTOSWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C(=O)C3CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















